2-(N-Benzylbenzenesulfonamido)-N-(2,5-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-29-19-13-14-22(30-2)21(15-19)24-23(26)17-25(16-18-9-5-3-6-10-18)31(27,28)20-11-7-4-8-12-20/h3-15H,16-17H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGGRXCIVSGWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Benzylbenzenesulfonamido)-N-(2,5-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of the sulfonamide: Reacting benzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine to form N-benzylbenzenesulfonamide.
Acylation: The N-benzylbenzenesulfonamide is then reacted with 2,5-dimethoxyphenylacetyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(N-Benzylbenzenesulfonamido)-N-(2,5-dimethoxyphenyl)acetamide could have several scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Possible antimicrobial or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The molecular targets could include enzymes involved in cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (Compound 29)
- Structure : The 2,5-dimethoxyphenyl group is retained, but the sulfonamido-benzyl moiety is replaced with a benzothiazole ring bearing a trifluoromethyl (CF₃) group at position 6 .
- Synthesis: Microwave-assisted reaction (150°C, 7 min) between 2-(2,5-dimethoxyphenyl)acetyl chloride and 2-amino-6-trifluoromethylbenzothiazole yielded a 31% product after purification.
- Physical Properties : Melting point (146–147°C) and NMR data (δ 8.26–3.68 ppm) indicate crystallinity and aromatic proton environments distinct from the target compound .
N-(2-Benzoyl-4,5-dimethoxyphenyl)-acetamide
- Structure : Features a 4,5-dimethoxyphenyl group (vs. 2,5-dimethoxy in the target compound) and a benzoyl substituent instead of sulfonamido-benzyl.
- Molecular Weight : 299.32 g/mol (lower than the target compound due to the absence of a sulfonamide group) .
- Functional Impact : The 4,5-dimethoxy substitution may alter steric hindrance and hydrogen-bonding capacity, affecting receptor interactions .
Pharmacologically Active Analogs: Midodrine
Midodrine Hydrochloride
- Structure: 2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide. Retains the 2,5-dimethoxyphenyl group but replaces the sulfonamido-benzyl with a hydroxyethyl-amino side chain .
- Pharmacology : Approved as a vasopressor for hypotension. The hydrophilic hydroxyethyl group enhances water solubility (freely soluble in water) compared to the hydrophobic benzylbenzenesulfonamido group .
- Clinical Relevance : Demonstrates how substituent polarity directly influences bioavailability and therapeutic application.
Structural Analogues from Patent Literature
N-(6-Chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
- Structure : Chlorine substituent at position 6 of the benzothiazole ring.
- Synthetic Preferences : Patent EP3348550A1 emphasizes substituents like CF₃, halogen, or alkyl at R₁ to optimize activity. For example, X = CH₂ and R₁ = CF₃ are prioritized for enhanced efficacy .
- Comparative Insight : Halogenation (e.g., Cl) may improve target binding via halogen bonding, whereas CF₃ offers metabolic resistance.
Data Tables for Comparative Analysis
Table 1. Structural and Physical Properties
*Note: Target compound’s data inferred from structural analogs.
Key Findings and Implications
Substituent Effects :
- Electron-withdrawing groups (e.g., CF₃, Cl) on heterocyclic rings (benzothiazole) enhance stability and binding affinity compared to benzylbenzenesulfonamido .
- Polar groups (e.g., hydroxyethyl in Midodrine) improve solubility but may reduce blood-brain barrier penetration .
Synthetic Optimization :
- Microwave-assisted synthesis reduces reaction time but may compromise yield (e.g., 31% for Compound 29) .
- The benzylbenzenesulfonamido group’s synthetic complexity could necessitate multi-step protocols, unlike simpler acetamide derivatives.
Pharmacological Potential: The target compound’s hydrophobic substituents may favor CNS-targeted applications, whereas Midodrine-like polar analogs are suited for systemic circulation .
Biological Activity
2-(N-Benzylbenzenesulfonamido)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic compound belonging to the sulfonamide class. This compound is characterized by its unique structure, which includes both sulfonamide and acetamide functional groups. These features suggest potential biological activities that are of interest in medicinal chemistry, particularly in the fields of antimicrobial and antiviral research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
IUPAC Name
The IUPAC name for this compound is 2-[benzenesulfonyl(benzyl)amino]-N-(5-chloro-2-methoxyphenyl)acetamide.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly those involved in folic acid synthesis in bacteria. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thereby disrupting bacterial growth. Additionally, the acetamide group may enhance binding affinity and specificity towards molecular targets.
Antimicrobial Activity
Sulfonamides, including the compound , are known for their antimicrobial properties. Research indicates that compounds with similar structures have demonstrated significant inhibition against various bacterial strains. For instance:
- Sulfamethoxazole , a well-known sulfonamide, has been extensively studied for its effectiveness against Gram-positive and Gram-negative bacteria.
- The mechanism involves competitive inhibition of bacterial enzymes necessary for folate synthesis.
Antiviral Activity
Recent studies have highlighted the potential of benzyl-acetamides as inhibitors of RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2. Compounds structurally similar to this compound have shown promising results:
- IC50 Values : Some derivatives exhibited IC50 values ranging from 1.11 μM to 7.50 μM against SARS-CoV-2 RdRp, suggesting significant antiviral potential .
Study on Anticonvulsant Activity
A study investigated the anticonvulsant properties of functionalized N-benzyl acetamides. The findings indicated that certain derivatives provided significant protection against seizures induced by maximal electroshock (MES) in animal models. The presence of the acetamido moiety was shown to enhance anticonvulsant activity, although it was not strictly necessary for efficacy .
Evaluation of SARS-CoV-2 Inhibition
In a recent investigation into SARS-CoV-2 RdRp inhibitors, several N-benzyl-acetamides were synthesized and evaluated. The study reported that modifications to the benzyl group significantly influenced the inhibitory activity against viral replication .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Sulfamethoxazole | Sulfonamide | Antimicrobial | Varies |
| Chloramphenicol | Antibiotic | Antimicrobial | Varies |
| Remdesivir | Nucleotide Analog | Antiviral | 1.19 |
| 6d5 (Benzyl-acetamide derivative) | Benzyl-acetamide | SARS-CoV-2 RdRp Inhibitor | 1.11 |
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.1–2.3 ppm (acetamide methyl group), δ 3.7–3.9 ppm (methoxy protons), and δ 7.2–7.8 ppm (aromatic protons) confirm regiochemistry.
- ¹³C NMR : Carbonyl signals at ~170 ppm (acetamide) and ~165 ppm (sulfonamide) validate functional groups.
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement within ±2 ppm error ensures molecular formula confirmation.
- HPLC-PDA : Purity >98% is achievable using a C18 column (acetonitrile/water gradient, 0.1% trifluoroacetic acid) .
How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
Advanced Research Question
Contradictions in bioactivity data (e.g., IC₅₀ variability in enzyme inhibition assays) may arise from:
- Experimental design : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
- Compound stability : Degradation under assay conditions (e.g., pH >8.0 accelerates hydrolysis of the acetamide group).
Methodological solutions : - Validate compound stability using LC-MS before/during assays.
- Standardize assay protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition).
- Use isothermal titration calorimetry (ITC) to directly measure binding affinity, bypassing cell-based variability .
What strategies are recommended for studying structure-activity relationships (SAR) of modifications to the benzylsulfonamide moiety?
Advanced Research Question
To explore SAR:
- Systematic substitutions : Replace the benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., carbonic anhydrase IX).
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) using X-ray crystallography data of target-ligand complexes.
Key findings : - Bulky substituents on the benzyl group reduce solubility but enhance target selectivity.
- Halogenated derivatives (e.g., Cl at the para position) improve metabolic stability .
How should researchers design experiments to evaluate the compound’s stability under physiological conditions?
Advanced Research Question
- pH-dependent stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Plasma stability : Use human plasma (37°C, 1–6 hours) and quantify parent compound loss using LC-MS/MS.
- Metabolite identification : Perform liver microsome assays (human/rat) with NADPH cofactor. Detect phase I metabolites (oxidation, hydrolysis) and phase II conjugates (glucuronidation) .
What computational methods are effective for predicting the compound’s interactions with cytochrome P450 enzymes?
Advanced Research Question
- CYP450 inhibition assays : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4).
- In silico modeling :
- Molecular dynamics (MD) simulations : Simulate binding to CYP2D6/3A4 active sites (GROMACS/AMBER).
- Docking scores : Prioritize derivatives with lower binding energies (<−8.0 kcal/mol) to avoid off-target interactions.
Validation : Cross-check predictions with in vitro CYP450 inhibition data .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Purification bottlenecks : Column chromatography is inefficient at >10 g scale. Switch to recrystallization (solvent: ethyl acetate/hexane).
- Yield optimization : Replace DCM with toluene for easier solvent recovery.
- Safety : Monitor exothermic reactions during sulfonamide activation (use jacketed reactors with cooling).
Quality control : Implement in-process NMR to track intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
